1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and InChI code. For the similar compound “{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol”, the IUPAC name is “(1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol” and the InChI code is "1S/C8H12N2O/c1-10-8-4-2-3-6(8)7(5-11)9-10/h11H,2-5H2,1H3" .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure and functional groups. For the similar compound “{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol”, it is a powder at room temperature .Safety and Hazards
The safety and hazards of a compound are typically determined by its physical and chemical properties, as well as its reactivity. For the similar compound “{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol”, the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine' involves the reaction of 1-methylcyclopenta[c]pyrazole with formaldehyde followed by reduction with sodium borohydride to yield the desired product.", "Starting Materials": [ "1-methylcyclopenta[c]pyrazole", "formaldehyde", "sodium borohydride" ], "Reaction": [ "1. React 1-methylcyclopenta[c]pyrazole with formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid to yield the intermediate 1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol.", "2. Reduce the intermediate with sodium borohydride in methanol to yield the desired product, 1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine." ] } | |
CAS No. |
1018584-69-4 |
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanamine |
InChI |
InChI=1S/C8H13N3/c1-11-8-4-2-3-6(8)7(5-9)10-11/h2-5,9H2,1H3 |
InChI Key |
XHKAMZIANVTROM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN |
Purity |
95 |
Origin of Product |
United States |
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